molecular formula C15H18N4O B2840397 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1105215-25-5

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2840397
CAS No.: 1105215-25-5
M. Wt: 270.336
InChI Key: NZKOHOKUUBNQDO-UHFFFAOYSA-N
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Description

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethylphenyl group, a triazole ring, and a pyrrolidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 3,4-dimethylphenyl azide and an appropriate alkyne are used as starting materials.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a pyrrolidine derivative under basic conditions.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrrolidinyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its triazole ring imparts stability and unique electronic properties, making it valuable in the design of new materials.

    Biology: Triazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators. They are studied for their potential to interact with biological targets and modulate biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect depends on the specific biological pathway and target involved.

Comparison with Similar Compounds

Similar Compounds

    (1-phenyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.

    (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(morpholin-1-yl)methanone: Similar structure but contains a morpholinyl group instead of a pyrrolidinyl group.

    (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Similar structure but contains a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

The uniqueness of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins. The pyrrolidinyl group contributes to its binding affinity and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-5-6-13(9-12(11)2)19-10-14(16-17-19)15(20)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOHOKUUBNQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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